5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazine core substituted with a fluorine atom at position 5 and two methyl groups at position 2. The oxazinone ring (a six-membered ring containing oxygen and nitrogen) is critical for its biological activity, particularly in medicinal chemistry. The fluorine substituent enhances electronic effects and lipophilicity, while the dimethyl group at position 2 stabilizes the ring conformation . This compound has been explored as a scaffold for bromodomain (BET) inhibitors and mycobacterial ThyX inhibitors, demonstrating promising IC50 values in biochemical assays .
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
5-fluoro-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10FNO2/c1-10(2)9(13)12-8-6(11)4-3-5-7(8)14-10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
WUUBLRJQWKIEFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC=C2F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the introduction of a fluorine atom into the benzo[b][1,4]oxazin-3(4H)-one structure. One common method is the fluorination of a precursor compound using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and in a suitable solvent such as acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the fluorine atom or to convert the oxazinone ring into other structures.
Substitution: The fluorine atom can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxy or amino derivative.
Scientific Research Applications
5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target molecules. In materials science, the compound’s electronic properties are influenced by the presence of the fluorine atom, which can affect charge transport and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
The benzoxazinone core allows diverse substitutions, which modulate electronic, steric, and pharmacokinetic properties. Key analogs include:
Halogenated Derivatives
- 6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 124188-37-0): Chlorine at position 6 increases molecular weight (211.64 vs. ~195.2 for the fluoro analog) and introduces steric bulk.
- 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1029421-36-0):
Amino-Substituted Analogs
- 7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 105807-83-8): The amino group at position 7 increases solubility via hydrogen bonding but may reduce membrane permeability. This analog is prioritized in synthetic routes for further functionalization .
Nitro and Alkyl Derivatives
- 5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 132522-81-7): The nitro group’s strong electron-withdrawing effect destabilizes the oxazinone ring, increasing reactivity in nucleophilic substitutions .
- 6-Hydroxy-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one :
- Hydroxyl groups enhance polarity but require protection during synthesis, as seen in intermediates for neuroprotective ligands .
Biological Activity
5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazine ring structure with a fluorine atom at the 5-position and two methyl groups at the 2-position. Its molecular formula is with a molecular weight of approximately 195.19 g/mol. The presence of the fluorine atom enhances its reactivity and biological activity, making it a subject of interest for various applications.
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The mechanisms often involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes or receptors by binding to their active sites, disrupting normal cellular processes.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For instance, its effectiveness against Gram-positive and Gram-negative bacteria has been documented, showing potential as a lead compound for developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
- Cytotoxicity Studies : In vitro studies on human A-549 lung carcinoma cells revealed that certain derivatives exhibit selective cytotoxicity at low concentrations while sparing healthy cells. For example, compounds showed up to 40% cytotoxicity against cancer cells at concentrations as low as 10 µM without affecting normal hepatocytes .
| Compound | Concentration (µM) | % Cytotoxicity (A-549 Cells) | % Cytotoxicity (Healthy Cells) |
|---|---|---|---|
| 6a | 10 | 40 | 0 |
| 6g | 10 | 35 | 0 |
This selectivity suggests a narrow therapeutic window that could be advantageous in minimizing side effects during treatment.
Other Biological Activities
The compound has also been investigated for various other activities:
- Anti-inflammatory : Exhibits potential in reducing inflammation markers in vitro.
- Antidiabetic : Preliminary studies suggest it may improve insulin sensitivity.
Case Studies and Research Findings
- Study on Anticancer Properties : A study synthesized several benzoxazole derivatives incorporating fluorine and piperazine moieties. These derivatives were evaluated for their cytotoxic effects on A-549 cells, with some showing promising anticancer activity while maintaining low toxicity to normal cells .
- Antimicrobial Efficacy : Another research highlighted the compound's broad-spectrum antimicrobial activity against both bacterial and fungal strains, indicating its potential use in treating infections resistant to conventional antibiotics.
- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of similar compounds have provided insights into optimizing biological activity. For example, altering the position of fluorine or substituting different functional groups can significantly impact the efficacy against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
